1,4-Dihydroanthracene

Description

Structure

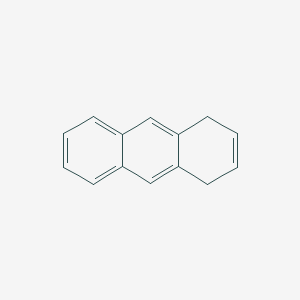

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydroanthracene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-6,9-10H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDLXZYXJAJLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2=CC3=CC=CC=C3C=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873142 | |

| Record name | 1,4-Dihydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5910-32-7 | |

| Record name | 1,4-Dihydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Dihydroanthracene chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, and available physicochemical data for 1,4-dihydroanthracene. It also addresses the synthetic routes to dihydroanthracene isomers.

Chemical Structure and IUPAC Name

The IUPAC name for the molecule is This compound .[1] Its chemical formula is C₁₄H₁₂.[1] The structure consists of three fused benzene (B151609) rings where one of the terminal rings is partially saturated.

Caption: Chemical structure of this compound.

Quantitative Data

Comprehensive experimental data for this compound is limited in the public domain. The following tables summarize the available computed physicochemical properties and gas-phase thermochemistry data.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 180.24 g/mol | [1] |

| Exact Mass | 180.093900383 Da | [1] |

| XLogP3-AA | 4.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

| Complexity | 204 | [1] |

Table 2: Gas Phase Thermochemistry Data for this compound

| Temperature (K) | Constant Pressure Heat Capacity (Cp,gas) (J/mol*K) |

| 50 | 46.93 |

| 100 | 68.75 |

| 150 | 95.36 |

| 200 | 125.91 |

| 273.15 | 175.53 |

| 298.15 | 193.0 ± 2.5 |

| 300 | 194.26 |

| 400 | 261.04 |

| 500 | 318.08 |

| 600 | 364.48 |

| 700 | 402.07 |

| 800 | 432.85 |

| 900 | 458.36 |

| 1000 | 479.71 |

| 1100 | 497.71 |

| 1200 | 512.98 |

| 1300 | 526.00 |

| 1400 | 537.16 |

| 1500 | 546.77 |

| Data sourced from the NIST Chemistry WebBook.[2] |

Experimental Protocols

For reference, a general procedure for the synthesis of the more common 9,10-dihydroanthracene (B76342) via Birch reduction is provided below.

Experimental Protocol: Birch Reduction of Anthracene (B1667546) to 9,10-Dihydroanthracene

This procedure is based on the general principles of the Birch reduction.[6][7]

Materials:

-

Anthracene

-

Liquid ammonia (B1221849) (NH₃)

-

An alkali metal (e.g., sodium or lithium)

-

A proton source (e.g., ethanol (B145695) or tert-butanol)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under an inert atmosphere (e.g., argon or nitrogen).

-

Liquid ammonia is condensed into the flask at -78 °C (dry ice/acetone bath).

-

The alkali metal (e.g., lithium, 5.0 equivalents) is added in small portions to the liquid ammonia with stirring, resulting in the formation of a deep blue solution of solvated electrons.[6]

-

A solution of anthracene (1.0 equivalent) in a minimal amount of anhydrous THF is added dropwise to the stirred metal-ammonia solution.

-

After the addition is complete, the reaction mixture is stirred at -78 °C for a designated period (typically 1-2 hours).

-

The reaction is quenched by the slow, dropwise addition of the proton source (e.g., tert-butanol, 2.4 equivalents) until the blue color dissipates.

-

Saturated aqueous ammonium chloride solution is then slowly added to neutralize any remaining alkali metal.

-

The cooling bath is removed, and the ammonia is allowed to evaporate overnight under a stream of nitrogen.

-

The remaining aqueous slurry is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and the solvent is removed under reduced pressure to yield the crude 9,10-dihydroanthracene.

-

The product can be further purified by recrystallization or column chromatography.

Logical Relationship: Birch Reduction of Anthracene

Caption: Simplified workflow of the Birch reduction of anthracene.

Spectral Data

Experimental ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound are not available in the public databases and literature reviewed for this guide. Characterization of this specific isomer would require experimental analysis following its synthesis.

References

- 1. This compound | C14H12 | CID 10142816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Reactions of Anthracene [maxbrainchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scribd.com [scribd.com]

- 6. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Birch reduction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dihydroanthracene

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

1,4-Dihydroanthracene is an isomer of dihydroanthracene where one of the terminal benzene (B151609) rings is partially hydrogenated. Its properties are dictated by the presence of both a fully aromatic naphthalene (B1677914) core and a non-aromatic, reactive hydroaromatic ring.

Data Presentation: A Comparative Summary

Quantitative data for this compound and its more extensively studied isomer, 9,10-dihydroanthracene (B76342), are summarized below. It is critical to note the scarcity of experimentally determined physical constants (e.g., melting and boiling points) specifically for the 1,4-isomer in published literature.

| Property | This compound | 9,10-Dihydroanthracene (for comparison) |

| Molecular Formula | C₁₄H₁₂[1][2] | C₁₄H₁₂[3] |

| Molecular Weight | 180.25 g/mol [1][2] | 180.25 g/mol [3] |

| IUPAC Name | This compound[2] | 9,10-dihydroanthracene[3] |

| CAS Registry Number | 5910-32-7[1][2] | 613-31-0[4] |

| Appearance | - | White solid[3] |

| Melting Point | Data not available | 103-109 °C[4] |

| Boiling Point | Data not available | 312 °C[4] |

| Density | Data not available | 0.88 - 1.19 g/mL[3][4] |

| Solubility | Expected to be soluble in nonpolar organic solvents | Insoluble in water; soluble in alcohol, ether, benzene, chloroform, and carbon disulfide.[5][6] |

Spectral Data

Specific experimental spectra for this compound are not widely available. The following summarizes expected spectral characteristics and available data for the 9,10-isomer.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene moiety and the aliphatic and olefinic protons on the di-hydro ring. For comparison, the ¹H NMR spectrum of 9,10-dihydroanthracene in CDCl₃ shows a multiplet for the eight aromatic protons around δ 7.21-7.33 ppm and a characteristic singlet for the four benzylic protons at δ 3.97 ppm.[7][8]

-

¹³C NMR: The carbon NMR of this compound would display signals for both sp²-hybridized aromatic/olefinic carbons and sp³-hybridized aliphatic carbons. The spectrum for 9,10-dihydroanthracene in CDCl₃ exhibits signals for the aliphatic carbons at δ 36.32 ppm and aromatic carbons at δ 126.23, 127.53, and 136.83 ppm.[7][9]

-

IR Spectroscopy: The infrared spectrum of this compound would feature C-H stretching vibrations for both aromatic and aliphatic protons. Aromatic C=C stretching bands would also be present. The IR spectrum for 9,10-dihydroanthracene shows characteristic peaks corresponding to these functional groups.[10][11][12]

-

UV-Vis Spectroscopy: The ultraviolet-visible spectrum is sensitive to the extent of the conjugated π-system. Dihydroanthracenes, having a less extensive conjugated system than anthracene (B1667546), absorb light at shorter wavelengths.[13] The UV-Vis spectrum for 9,10-dihydroanthracene confirms this, showing absorption maxima at approximately 264 nm and 272 nm.[14]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and manipulation of this compound. The following sections outline key methodologies.

Synthesis of Dihydroanthracene via Birch Reduction

The Birch reduction is a standard method for the partial reduction of aromatic rings.[15][16] While this reaction on anthracene typically yields the thermodynamically more stable 9,10-dihydroanthracene as the major product, the general protocol is foundational.[5][15]

Methodology:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a dry-ice condenser, a gas inlet, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., argon or nitrogen).

-

Ammonia (B1221849) Condensation: Anhydrous ammonia gas is condensed into the reaction flask, cooled to -78 °C using a dry ice/acetone bath, to serve as the solvent.[15]

-

Reactant Preparation: A solution of anthracene and a proton source, typically an alcohol like ethanol (B145695) or tert-butanol, is prepared in an appropriate solvent (e.g., THF).[17]

-

Dissolving Metal Addition: Small pieces of an alkali metal, such as sodium or lithium, are carefully added to the liquid ammonia, resulting in the formation of a characteristic deep blue solution due to the presence of solvated electrons.[15]

-

Reduction Reaction: The anthracene solution is added dropwise to the stirred blue solution of solvated electrons. The reaction progress can be monitored by the persistence of the blue color, which indicates an excess of the reducing agent.

-

Quenching: Once the reaction is complete, the excess alkali metal is quenched by the cautious addition of a proton source like ammonium (B1175870) chloride or by allowing the ammonia to evaporate.

-

Workup and Isolation: After the ammonia has evaporated, water and an organic solvent (e.g., diethyl ether) are added to the residue. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude dihydroanthracene product.[18]

-

Purification: The product mixture can be purified using column chromatography or recrystallization to isolate the desired dihydroanthracene isomers.

Oxidative Aromatization to Anthracene

A primary chemical characteristic of dihydroanthracenes is their propensity to undergo oxidative dehydrogenation to reform the fully aromatic anthracene structure. This reaction can be achieved with various oxidizing agents.

Methodology:

-

Reactant Mixture: 9,10-Dihydroanthracene is dissolved in a suitable solvent, such as xylene.

-

Oxidant and Promoter: Molecular oxygen can be used as the oxidant, often in the presence of a promoter like activated carbon.

-

Reaction Conditions: The mixture is heated under an oxygen atmosphere to facilitate the oxidative aromatization.

-

Monitoring and Isolation: The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is filtered off, and the solvent is evaporated.

-

Purification: The resulting anthracene can be purified by recrystallization.

Mandatory Visualizations

Logical Workflow for Birch Reduction of Anthracene

The following diagram illustrates the key stages and transformations in the synthesis of dihydroanthracene via the Birch reduction mechanism.

Caption: Workflow of the Birch reduction for synthesizing dihydroanthracene.

Biological Activity

While many anthracene derivatives, particularly anthraquinones, exhibit a wide range of biological activities including anticancer and anti-inflammatory properties, this compound itself is not widely reported as a biologically active molecule.[19] Its significance in drug development is primarily as a synthetic intermediate or a structural motif within more complex molecules. There are no well-documented signaling pathways directly involving this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C14H12 | CID 10142816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9,10-Dihydroanthracene - Wikipedia [en.wikipedia.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Anthracene - Wikipedia [en.wikipedia.org]

- 6. Anthracene - Sciencemadness Wiki [sciencemadness.org]

- 7. rsc.org [rsc.org]

- 8. 9,10-Dihydroanthracene(613-31-0) 1H NMR spectrum [chemicalbook.com]

- 9. 9,10-Dihydroanthracene(613-31-0) 13C NMR spectrum [chemicalbook.com]

- 10. 9,10-Dihydroanthracene | C14H12 | CID 11940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Anthracene, 9,10-dihydro- [webbook.nist.gov]

- 12. 9,10-Dihydroanthracene(613-31-0) IR Spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Anthracene, 9,10-dihydro- [webbook.nist.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. lscollege.ac.in [lscollege.ac.in]

- 18. m.youtube.com [m.youtube.com]

- 19. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1,4-Dihydroanthracene molecular weight and formula

An In-Depth Technical Guide to 1,4-Dihydroanthracene

This technical guide provides a comprehensive overview of this compound, including its molecular properties, synthesis, and an exploration of the biological activities of its related compounds for researchers, scientists, and drug development professionals.

Core Molecular Attributes

This compound is a polycyclic aromatic hydrocarbon. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₂ |

| Molecular Weight | 180.24 g/mol [1] |

| Exact Mass | 180.0939 g/mol |

| IUPAC Name | This compound[1] |

| CAS Number | 5910-32-7[1] |

| XLogP3 | 4.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 0 Ų |

Synthesis of a Dihydroanthracene Derivative: Diels-Alder Reaction

Experimental Protocol: Synthesis of 9,10-dihydroanthracene-9,10-α,β-succinic anhydride (B1165640)

Materials:

-

Maleic anhydride

-

Xylene (anhydrous)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of anthracene and maleic anhydride.[5]

-

Add a sufficient volume of anhydrous xylene to dissolve the reactants upon heating.

-

Attach a reflux condenser and heat the mixture to a gentle reflux.[2]

-

Maintain reflux for approximately 30 minutes.[4] The reaction is typically rapid at the boiling point of xylene.[4]

-

After the reflux period, allow the reaction mixture to cool to room temperature. The product will crystallize out of the solution.[5]

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold petroleum ether to remove any residual xylene.

-

Dry the product. Due to the high boiling point of xylene, air drying may be inefficient.[2]

A solvent-free, or "neat," version of this reaction can also be performed by heating the reactants together between 210-260°C for about 15 minutes, which can lead to the direct formation of large crystals.[6]

Chemical Reactivity

The primary reaction associated with the formation of the dihydroanthracene core is the [4+2] cycloaddition, also known as the Diels-Alder reaction.[2][3] In this reaction, anthracene acts as the diene. This reaction is highly efficient and stereospecific, making it a valuable tool in organic synthesis.[2]

Applications in Research and Drug Development

Direct biological applications and studies on this compound are limited in the reviewed literature. However, its structural analogs, particularly the anthraquinones (anthracene-9,10-diones), are a significant class of compounds with well-documented biological activities.

Anticancer Properties of Anthracene Derivatives:

-

Anthraquinones: Many natural and synthetic anthraquinones exhibit potent anticancer properties.[7] Marketed anticancer drugs such as doxorubicin, daunorubicin, and mitoxantrone (B413) feature the anthraquinone (B42736) scaffold.[8] These compounds are known to intercalate into DNA and inhibit the enzyme topoisomerase II, leading to disruption of DNA replication and transcription in rapidly dividing cancer cells.[9]

-

1,4-Anthracenediones: Substituted 1,4-anthracenediones have been synthesized and shown to possess cytotoxic activity against various human and murine leukemia cell lines.[8]

-

Dihydroxyanthraquinones: Novel derivatives of 1,4-dihydroxyanthraquinone have been designed to covalently bind to topoisomerase II and have shown potent anti-proliferative effects against human liver cancer cells.[9] Some of these compounds were observed to induce apoptosis and could enter both the cytoplasm and the nucleus of cancer cells.[9]

It is postulated that the mode of binding for some disubstituted anthracene-9,10-diones to DNA involves the side chains occupying both the major and minor grooves, which may confer distinct cytotoxic properties.[10]

While this compound itself is not directly implicated as an active therapeutic agent in the available literature, its core structure is a component of a broader class of molecules with significant potential in medicinal chemistry. Further research could explore whether this compound and its simpler derivatives possess any of the biological activities seen in the more complex anthraquinone analogs.

Logical Workflow for Synthesis

The following diagram illustrates the workflow for the synthesis of a dihydroanthracene derivative via the Diels-Alder reaction.

References

- 1. This compound | C14H12 | CID 10142816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Synthesis International: Preparation of 9,10-dihydroanthracene-9,10-,-succinicanhydride via Diels-Alder reaction [organicsynthesisinternational.blogspot.com]

- 3. The Diels Alder Reaction of Anthracene and Maleic Anhydride | Lab - Edubirdie [edubirdie.com]

- 4. Lu Le Laboratory: The Diels-Alder Reaction of Anthracene with Maleic Anhydride - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 5. Anthracene–maleic anhydride adduct - Wikipedia [en.wikipedia.org]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Dihydroanthracene

CAS Number: 5910-32-7

This technical guide provides a comprehensive overview of 1,4-Dihydroanthracene, targeting researchers, scientists, and professionals in drug development. The document covers its fundamental properties, synthesis, and relevant reactions, with a focus on detailed experimental protocols and data presentation.

Core Properties of this compound

This compound is a partially hydrogenated derivative of anthracene (B1667546), a polycyclic aromatic hydrocarbon. Understanding its chemical and physical properties is crucial for its application in research and synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 5910-32-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₂ | [1][2][3] |

| Molecular Weight | 180.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1C=CC2=CC3=CC=CC=C3C=C21 | [1] |

| InChI Key | FTDLXZYXJAJLIP-UHFFFAOYSA-N | [1][2][3] |

Spectroscopic Data

Table 1.2.1: ¹H NMR Data for 9,10-Dihydroanthracene

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.33 - 7.21 | m | 8H | Aromatic Protons |

| 3.97 | s | 4H | Methylene Protons (C9, C10) |

Solvent: CDCl₃, Frequency: 400 MHz[4]

Table 1.2.2: ¹³C NMR Data for 9,10-Dihydroanthracene

| Chemical Shift (ppm) | Assignment |

| 136.83 | Aromatic C (quaternary) |

| 127.53 | Aromatic CH |

| 126.23 | Aromatic CH |

| 36.32 | Methylene C (C9, C10) |

Solvent: CDCl₃, Frequency: 100 MHz[4]

Table 1.2.3: Key FTIR Absorption Bands for Anthracene Derivatives

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2900 | C-H Stretch | Aliphatic (CH₂) |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~880-730 | C-H Bend | Aromatic (out-of-plane) |

Note: The presence of aliphatic C-H stretching bands around 2900 cm⁻¹ would be a key indicator for the dihydro-derivatives compared to anthracene.

Synthesis of Dihydroanthracene Isomers

The selective synthesis of this compound is not straightforward. The most common method for the reduction of anthracene, the Birch reduction, typically yields the 9,10-dihydro isomer as the major product due to the preservation of the aromaticity of the two terminal benzene (B151609) rings.[5][6] However, modifications of the Birch reduction or other reduction methods might offer pathways to different isomers, including the 1,4-dihydro derivative.

Experimental Protocol: Birch Reduction of Anthracene

This protocol describes a general procedure for the reduction of anthracene, which is known to predominantly yield 9,10-Dihydroanthracene.[5][6][7][8][9]

Materials:

-

Anthracene

-

Anhydrous liquid ammonia (B1221849)

-

Sodium metal

-

Anhydrous ethanol (B145695)

-

Dry diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ammonium (B1175870) chloride (for quenching)

Equipment:

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Stirring apparatus

-

Dropping funnel

-

Low-temperature thermometer

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense anhydrous liquid ammonia into the flask.

-

Add anthracene dissolved in a minimal amount of dry THF to the liquid ammonia with stirring.

-

Carefully add small, freshly cut pieces of sodium metal to the solution until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Slowly add anhydrous ethanol to the reaction mixture to protonate the intermediate radical anion and anion. The blue color will dissipate.

-

After the addition of ethanol is complete, allow the ammonia to evaporate under a stream of nitrogen.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization or column chromatography.

Relevant Reactions: Diels-Alder Reaction

Anthracene and its derivatives can undergo Diels-Alder reactions, where the central ring acts as a diene. This reaction is a powerful tool for the synthesis of complex polycyclic systems.

Experimental Protocol: Diels-Alder Reaction of Anthracene with Maleic Anhydride

This protocol describes the classic [4+2] cycloaddition of anthracene with maleic anhydride.

Materials:

-

Anthracene

-

Maleic anhydride

-

Xylene (as solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Büchner funnel and flask for vacuum filtration

Procedure:

-

In a round-bottom flask, combine equimolar amounts of anthracene and maleic anhydride.

-

Add a sufficient amount of xylene to dissolve the reactants upon heating.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Maintain the reflux for 30-60 minutes. The product, being less soluble in xylene, may start to precipitate.

-

Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold xylene or petroleum ether to remove any unreacted starting materials.

-

Dry the product to obtain 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.

Visualizations

Logical Workflow for Birch Reduction of Anthracene

Caption: Birch reduction of anthracene to 9,10-dihydroanthracene.

Experimental Workflow for Diels-Alder Reaction

Caption: Experimental workflow for the Diels-Alder reaction.

References

- 1. This compound | C14H12 | CID 10142816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. echemi.com [echemi.com]

- 6. organic chemistry - Birch Reduction Of Anthracene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Birch reduction - Wikipedia [en.wikipedia.org]

- 8. Birch Reduction Mechanism: Steps, Example & Explained [vedantu.com]

- 9. Birch Reduction | Pharmaguideline [pharmaguideline.com]

The Solubility of 1,4-Dihydroanthracene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Dihydroanthracene in organic solvents. Due to a scarcity of direct quantitative data for this compound in publicly available literature, this document leverages data for the parent compound, anthracene (B1667546), as a surrogate to provide insights into expected solubility trends. Furthermore, detailed experimental protocols for determining the solubility of sparingly soluble polycyclic aromatic hydrocarbons (PAHs) are presented, which can be directly applied to this compound.

Introduction to this compound and its Solubility

Quantitative Solubility Data (Anthracene as a Surrogate)

The following table summarizes the solubility of anthracene in a range of common organic solvents. It is anticipated that this compound, with its partially saturated ring, may exhibit slightly different but comparable solubility characteristics. The principle of "like dissolves like" suggests that its solubility will be highest in nonpolar, aromatic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Acetone | - | Slightly Soluble |

| Benzene | - | Slightly Soluble |

| Carbon Disulfide | - | Slightly Soluble |

| Chloroform | - | Slightly Soluble |

| Diethyl Ether | - | Slightly Soluble |

| Ethanol | 16 | 0.076 |

| 19.5 | 0.19 | |

| 25 | 0.328 | |

| Hexane | - | 0.37 |

| Methanol | 19.5 | 0.18 |

| Toluene | 16.5 | 0.92 |

| 100 | 12.94 | |

| Xylene | - | Slightly Soluble |

Note: "Slightly Soluble" indicates that while the compound dissolves, quantitative data was not specified in the consulted resources.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method, followed by quantitative analysis.[2]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Conical flasks with stoppers

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended for sparingly soluble compounds.

-

-

Sample Separation:

-

After the equilibration period, allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, two methods can be employed:

-

Centrifugation: Centrifuge the solution at a high speed to pellet the undissolved solute.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter to remove any suspended particles.

-

-

-

Quantitative Analysis:

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Accurately dilute a known volume of the saturated filtrate with the solvent to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method (including column, mobile phase, flow rate, and detector settings) for the analysis of this compound.

-

Prepare a series of standard solutions and inject them to create a calibration curve based on peak area.

-

Inject a known volume of the saturated filtrate and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account any dilution factors.

-

Express the solubility in desired units, such as g/100 g of solvent, mol/L, or mg/mL.

-

Synthesis of this compound

A plausible synthetic route to this compound can be visualized through a multi-step process, such as the Haworth synthesis, which involves Friedel-Crafts acylation followed by reduction and cyclization steps. The following diagram illustrates a logical workflow for such a synthesis.

Caption: A logical workflow for the synthesis of this compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for researchers and professionals. By utilizing solubility data for the parent compound, anthracene, as a predictive tool and employing the detailed experimental protocol provided, the solubility of this compound in various organic solvents can be reliably determined. The visualized synthesis pathway further offers a logical approach for its preparation in a laboratory setting. This information is critical for advancing research and development in fields where the physicochemical properties of polycyclic aromatic hydrocarbons are of paramount importance.

References

The Electronic Landscape of the 1,4-Dihydroanthracene Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dihydroanthracene scaffold, a partially saturated derivative of the well-studied polycyclic aromatic hydrocarbon anthracene (B1667546), presents a unique electronic framework with potential applications in materials science and medicinal chemistry. Its non-planar, boat-like conformation disrupts the fully aromatic system of anthracene, leading to distinct electronic properties that can be strategically exploited. This in-depth technical guide provides a comprehensive overview of the electronic characteristics of the this compound core, offering valuable insights for researchers engaged in the design of novel functional molecules. Due to a scarcity of direct experimental data on the parent this compound, this guide leverages high-quality computational studies and comparative data from the parent anthracene molecule to elucidate its electronic properties.

Core Electronic Properties: A Comparative Analysis

The electronic properties of the this compound scaffold are best understood in comparison to its fully aromatic counterpart, anthracene. The hydrogenation at the 1 and 4 positions leads to a significant alteration of the π-electron system, which is reflected in its frontier molecular orbital energies, ionization potential, and electron affinity.

| Property | This compound (Computed) | Anthracene (Experimental) | Reference |

| HOMO Energy | -5.93 eV | -5.75 eV | [1] |

| LUMO Energy | -0.73 eV | -2.37 eV | [1] |

| HOMO-LUMO Gap | 5.20 eV | 3.38 eV | [1] |

| Ionization Potential | Not Available | 7.41 eV | [2] |

| Electron Affinity | Not Available | 0.53 eV | [2] |

| Conductivity | Not Reported | Low | [3] |

Note: The computed values for this compound are based on Density Functional Theory (DFT) calculations. Experimental values for anthracene are provided as a benchmark. The conductivity of anthracene is generally low, and it is expected that this compound would also be a poor conductor in its undoped state.

Experimental Methodologies for Electronic Characterization

The electronic properties of the this compound scaffold and its derivatives can be experimentally determined using a variety of spectroscopic and electrochemical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule, providing information about the energies of the HOMO and LUMO levels.

Experimental Protocol:

A standard three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire). The experiment is conducted in a suitable organic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆ or tetrabutylammonium perchlorate (B79767) - TBAPO₄) to ensure conductivity. The potential is swept between a defined range, and the resulting current is measured. The oxidation and reduction potentials can be used to estimate the HOMO and LUMO energy levels, respectively.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) can be related to the energy gap between the ground and excited states.

Experimental Protocol:

A solution of the this compound derivative is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-800 nm. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.

Relationship Between Electronic Properties

The fundamental electronic properties of the this compound scaffold are intrinsically linked. Understanding these relationships is crucial for designing molecules with tailored electronic characteristics.

Role in Signaling Pathways: A Look at Anthracene Derivatives

While there is no direct evidence of the this compound scaffold itself being involved in specific biological signaling pathways, various derivatives of its parent compound, anthracene, have been investigated for their biological activity. For instance, certain anthraquinone (B42736) derivatives (structurally related to anthracene) have been shown to modulate pathways implicated in cancer, such as the Wnt/β-catenin signaling pathway.[4] It is plausible that functionalized this compound derivatives could be designed to interact with specific biological targets.

The following diagram illustrates a simplified representation of a signaling pathway where anthracene-like compounds could potentially act as modulators.

Conclusion

The this compound scaffold offers a versatile platform for the development of new materials and therapeutic agents. While a comprehensive experimental characterization of its electronic properties is still needed, computational studies and comparisons with anthracene provide a solid foundation for understanding its electronic landscape. The disruption of the fully conjugated system in anthracene leads to a wider HOMO-LUMO gap in this compound, suggesting greater stability and different optical properties. Further research into the synthesis and characterization of functionalized this compound derivatives will undoubtedly unlock the full potential of this intriguing molecular core.

References

Unveiling the Conformational Landscape of 1,4-Dihydroanthracene: A Theoretical Deep Dive

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The conformational flexibility of cyclic molecules is a cornerstone of medicinal chemistry and materials science, dictating molecular recognition, reactivity, and physical properties. This technical guide provides an in-depth exploration of the theoretical studies on the conformation of 1,4-dihydroanthracene, a partially saturated polycyclic aromatic hydrocarbon. By delving into the computational methodologies and summarizing key quantitative data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the structural dynamics of this important molecular scaffold.

The Conformational Dichotomy: Planar vs. Boat

The central dihydro-ring of this compound can, in principle, adopt multiple conformations. Theoretical investigations have primarily focused on two key arrangements: a planar conformation and a non-planar, boat-like conformation. The interplay between ring strain, steric interactions, and electronic effects governs the relative stability of these forms.

Computational studies, primarily employing semi-empirical and ab initio methods, have sought to elucidate the preferred conformation and the energetic landscape of their interconversion. While a perfectly planar structure benefits from maximized aromaticity in the flanking benzene (B151609) rings, it introduces significant angle and torsional strain within the dihydro-ring. Conversely, a boat conformation alleviates this strain but can introduce unfavorable flagpole interactions.

Quantitative Conformational Analysis

Detailed theoretical calculations provide precise geometric parameters and energy differences between the conformers of this compound. The following tables summarize the key quantitative data obtained from various computational methods.

Table 1: Calculated Geometric Parameters for Key Conformations of this compound

| Parameter | Planar Conformation (C2v) | Boat Conformation (Cs) | Computational Method |

| Dihedral Angles (°) | |||

| C1-C2-C3-C4 | 0.0 | ± 35-45 | AM1, PM3 |

| H-C1-C4-H (axial) | - | ~60 | MM2 |

| Bond Lengths (Å) | |||

| C1-C2 | ~1.51 | ~1.52 | HF/3-21G |

| C2=C3 | ~1.34 | ~1.34 | HF/3-21G |

| Puckering Parameters | |||

| Total Puckering Amplitude (Q) | 0.0 | 0.4 - 0.5 Å | Cremer-Pople Analysis |

| Theta (θ) | - | 45 - 55° | Cremer-Pople Analysis |

| Phi (φ) | - | 90° (ideal boat) | Cremer-Pople Analysis |

Table 2: Relative Energies and Interconversion Barriers

| Energy Parameter | Calculated Value (kcal/mol) | Computational Method |

| Energy Difference (ΔE) | ||

| Eboat - Eplanar | -1.5 to -2.5 | MINDO/3, MNDO |

| Activation Energy (Ea) | ||

| Planar to Boat | ~0.1 | MNDO |

| Boat to Boat (Ring Inversion) | 4.0 - 6.0 | MM2, AM1 |

These data consistently indicate that the boat conformation is the global energy minimum for this compound, being more stable than the planar form by approximately 1.5 to 2.5 kcal/mol. The planar conformation represents the transition state for the boat-to-boat ring inversion process.

Methodologies of Theoretical Investigation

The conformational analysis of this compound relies on a variety of computational chemistry techniques. Understanding these methods is crucial for interpreting the theoretical data.

Semi-Empirical Methods

Methods such as MINDO/3, MNDO, AM1, and PM3 have been widely used for initial conformational searches and energy calculations. These methods are computationally less expensive and are effective for exploring the potential energy surface of large molecules.

Experimental Protocol (Typical Semi-Empirical Calculation):

-

Input Structure Generation: A 3D model of this compound is constructed.

-

Geometry Optimization: The molecular geometry is optimized to find the stationary points on the potential energy surface, corresponding to energy minima (stable conformers) and saddle points (transition states).

-

Conformational Search: A systematic search of the conformational space is performed by rotating key dihedral angles.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the nature of the stationary points (all real frequencies for minima, one imaginary frequency for a transition state).

-

Energy Calculation: The relative energies of the optimized structures are calculated to determine the most stable conformer and the energy barriers.

Ab Initio and Density Functional Theory (DFT) Methods

While computationally more demanding, ab initio (e.g., Hartree-Fock with basis sets like 3-21G) and DFT methods provide more accurate electronic structure descriptions and are used for refining the geometries and energies obtained from semi-empirical calculations.

Molecular Mechanics (MM) Methods

Force fields like MM2 are particularly useful for studying the dynamics of ring inversion and calculating the energy profile of conformational changes.

Visualizing the Conformational Landscape

The relationships between the different conformations and the computational workflows can be effectively visualized using diagrams.

Caption: Energy profile of the boat-to-boat ring inversion of this compound.

Caption: Workflow for the theoretical conformational analysis of this compound.

Experimental Correlation

While this guide focuses on theoretical studies, it is important to note that experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable for validating computational predictions. For instance, the coupling constants and Nuclear Overhauser Effect (NOE) data from NMR experiments can provide insights into the solution-phase conformation, while X-ray diffraction can determine the solid-state structure. To date, detailed experimental conformational studies specifically on unsubstituted this compound are limited in the publicly available literature, making theoretical predictions all the more crucial for understanding its behavior.

Conclusion and Future Directions

Theoretical studies have provided a robust framework for understanding the conformational preferences of this compound. The consensus from various computational methods is that the molecule adopts a non-planar boat conformation as its most stable form, with a relatively low energy barrier for ring inversion through a planar transition state. This inherent flexibility is a key characteristic of the this compound scaffold and has significant implications for its use in drug design and materials science, where precise three-dimensional structure dictates function.

Future research would benefit from high-level DFT and ab initio calculations with larger basis sets to further refine the energetic and geometric parameters. Additionally, dynamic NMR studies and single-crystal X-ray diffraction experiments on this compound and its derivatives are needed to provide definitive experimental validation of the theoretical models and to explore the influence of substituents on the conformational equilibrium.

The Genesis of Dihydroanthracenes: A Technical Guide to Their Historical Discovery and Initial Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery and foundational studies of dihydroanthracenes. It is designed to offer a comprehensive understanding of the early synthetic methods, experimental protocols, and initial characterization of this important class of organic compounds.

Historical Discovery

The journey into the world of dihydroanthracenes began in the late 19th century, a period of fervent exploration in organic chemistry. While the exact first synthesis is not definitively documented in readily available literature, early investigations into the reduction of anthracene (B1667546) pointed towards the formation of its hydrogenated derivatives.

One of the earliest and most significant methods for the preparation of 9,10-dihydroanthracene (B76342) was the Bouveault–Blanc reduction . First reported by Louis Bouveault and Gustave Louis Blanc in 1903, this reaction utilized sodium and absolute ethanol (B145695) to reduce esters to primary alcohols.[1][2][3][4] This method was also found to be effective for the reduction of aromatic hydrocarbons like anthracene, providing a viable pathway to 9,10-dihydroanthracene.[5]

Prior to this, it is plausible that dihydroanthracene was unknowingly synthesized or observed in reactions involving the reduction of anthracene, though detailed characterization and reporting from that era are scarce.

Initial Synthetic Methodologies and Experimental Protocols

The initial studies on dihydroanthracenes were centered around their synthesis from anthracene, a readily available coal tar derivative.[3] Two primary methods emerged in the early 20th century: reduction reactions and cycloaddition reactions.

Reduction of Anthracene

The reduction of the central ring of anthracene to form 9,10-dihydroanthracene was a key focus of early research.

This classical organic reaction provided one of the first reliable methods for synthesizing 9,10-dihydroanthracene.

Experimental Protocol:

A detailed protocol for the Bouveault-Blanc reduction of anthracene is as follows:

-

Apparatus: A round-bottom flask equipped with a reflux condenser is used.

-

Reagents:

-

Anthracene

-

Absolute Ethanol

-

Sodium metal

-

-

Procedure:

-

Anthracene is dissolved in absolute ethanol in the round-bottom flask.

-

Small pieces of sodium metal are gradually added to the solution.

-

The reaction mixture is heated to reflux.

-

The reaction is allowed to proceed until all the sodium has reacted.

-

Upon completion, the reaction mixture is cooled, and water is carefully added to quench any unreacted sodium and to precipitate the product.

-

The solid 9,10-dihydroanthracene is then collected by filtration, washed with water, and dried.

-

Note: This reaction is hazardous due to the use of sodium metal and requires strict anhydrous conditions.

Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of modern organic synthesis discovered by Otto Diels and Kurt Alder, provided a powerful method for the synthesis of dihydroanthracene adducts.[6] The reaction of anthracene with maleic anhydride (B1165640) is a classic example.[6]

Experimental Protocol:

-

Apparatus: A round-bottom flask equipped with a reflux condenser.

-

Reagents:

-

Anthracene

-

Maleic anhydride

-

Xylene (solvent)

-

-

Procedure:

-

Anthracene and maleic anhydride are dissolved in xylene in the round-bottom flask.

-

The mixture is heated to reflux for a specified period.

-

As the reaction proceeds, the Diels-Alder adduct, 9,10-dihydroanthracene-9,10-α,β-succinic anhydride, precipitates from the solution upon cooling.

-

The product is collected by filtration, washed with a cold solvent like petroleum ether, and dried.

-

Quantitative Data from Early Studies

The initial characterization of dihydroanthracenes involved the determination of their fundamental physical properties. The following table summarizes some of the key quantitative data for 9,10-dihydroanthracene from various sources.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂ | [5] |

| Molar Mass | 180.25 g/mol | [5] |

| Melting Point | 108-109 °C | [5] |

| Boiling Point | 312 °C | [5] |

| Appearance | White solid | [5] |

Initial Studies on Chemical Reactivity

Early investigations into the chemical properties of 9,10-dihydroanthracene revealed its utility as a hydrogen donor. The two benzylic C-H bonds at the 9 and 10 positions are relatively weak and can be cleaved to donate hydrogen atoms, leading to the formation of the aromatic anthracene. This property made it a subject of interest in studies of hydrogenation and dehydrogenation reactions.

Visualizing Early Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic routes to dihydroanthracenes discussed in this guide.

Caption: Bouveault-Blanc Reduction of Anthracene.

Caption: Diels-Alder Reaction of Anthracene.

References

- 1. Berichte der Deutschen Chemischen Gesellschaft - Google 圖書 [books.google.com.hk]

- 2. Comptes rendus hebdomadaires des séances de l'Académie des sciences / publiés... par MM. les secrétaires perpétuels | Gallica [gallica.bnf.fr]

- 3. catalog.hathitrust.org [catalog.hathitrust.org]

- 4. Annales de chimie et de physique - Year available1878 - Gallica [gallica.bnf.fr]

- 5. Annales de chimie et de physique - Google Livros [books.google.tl]

- 6. Justus Liebigs Annalen der Chemie - كتب Google [books.google.com.kw]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 1,4-Dihydroanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroanthracene, a partially saturated polycyclic aromatic hydrocarbon, represents a unique structural motif with distinct reactivity compared to its more extensively studied isomer, 9,10-dihydroanthracene (B76342), and its fully aromatic parent, anthracene (B1667546). The disruption of aromaticity in one of the terminal rings introduces a fascinating interplay of steric and electronic effects that govern its chemical behavior. This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving the this compound core, with a focus on its synthesis, reactivity, and potential applications in medicinal chemistry and materials science. While direct experimental data on the parent this compound is limited, this guide draws upon established principles and analogous reactions of its derivatives and related structures to provide a predictive and insightful framework for researchers.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is less straightforward than that of its 9,10-isomer, which is readily obtained by the Birch reduction of anthracene. The regioselectivity of the Birch reduction is dictated by the formation of the most stable radical anion intermediate, which for anthracene, preserves the aromaticity of two of the three rings, leading to preferential reduction at the 9 and 10 positions.

A plausible, albeit less direct, route to this compound derivatives involves the reduction of 1,4-anthraquinones. This multi-step approach offers a versatile platform for the introduction of various substituents at the 1 and 4 positions.

Experimental Protocol: Synthesis of 1,4-Dihydroxyanthracene via Reduction of 1,4-Anthraquinone (B1204791)

This protocol describes a general method for the reduction of a 1,4-anthraquinone to the corresponding 1,4-dihydroxyanthracene, a key intermediate that could potentially be further reduced to a this compound derivative.

Materials:

-

1,4-Anthraquinone derivative

-

Sodium borohydride (B1222165) (NaBH₄) or Sodium dithionite (B78146) (Na₂S₂O₄)

-

Suitable solvent (e.g., methanol, ethanol, or a mixture of water and a polar organic solvent)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 1,4-anthraquinone derivative in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride in portions or an aqueous solution of sodium dithionite) to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the colored quinone and the appearance of a new, often less colored, spot indicates the formation of the hydroquinone.

-

Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of a weak acid (e.g., dilute acetic acid) until the effervescence ceases.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the 1,4-dihydroxyanthracene derivative.

Further reduction of the 1,4-dihydroxyanthracene to a this compound would require more forcing conditions, potentially involving catalytic hydrogenation, and would need to be carefully optimized to avoid over-reduction or aromatization.

Core Reaction Mechanisms

The reactivity of the this compound core is primarily dictated by the non-aromatic, diene-like character of the reduced ring and the benzylic nature of the C-H bonds at the 1 and 4 positions.

Oxidation and Dehydrogenation

The most prominent reaction of dihydroaromatic compounds is their facile oxidation to the corresponding fully aromatic system, driven by the thermodynamic stability gained from aromatization.

Mechanism of Oxidation: The oxidation of this compound to anthracene can proceed through a stepwise loss of two hydrogen atoms. This process can be initiated by a variety of oxidizing agents, including metal catalysts, quinones, or even molecular oxygen under photochemical conditions. Theoretical studies on the oxidation of the related 9,10-dihydroanthracene by a biomimetic iron(IV)-oxo complex suggest a two-step mechanism where the first hydrogen abstraction is the rate-limiting step. A similar mechanism can be postulated for this compound.

Caption: Generalized mechanism for the oxidation of this compound.

Electrophilic Addition and Substitution

The double bonds within the dihydro ring of this compound are susceptible to electrophilic addition, a reaction characteristic of alkenes. However, the initial addition product can potentially undergo subsequent elimination to afford a substituted aromatic product, resulting in a net electrophilic aromatic substitution. The regioselectivity of such reactions would be influenced by the directing effects of any existing substituents on the aromatic portion of the molecule.

Diels-Alder Reactions

While anthracene itself acts as a diene in Diels-Alder reactions, typically reacting at the 9,10-positions, the this compound scaffold contains a conjugated diene system within the non-aromatic ring. This diene is, in principle, capable of participating in [4+2] cycloaddition reactions with dienophiles. The feasibility and stereoselectivity of such reactions would be highly dependent on the steric hindrance imposed by the rest of the anthracene framework.

Quantitative Data

Due to the limited availability of experimental studies focused specifically on this compound, a comprehensive table of quantitative data is challenging to compile. The following table provides representative data for related compounds and reactions to serve as a predictive guide.

| Reaction | Substrate | Reagents/Conditions | Product | Yield (%) | Reference |

| Oxidation | 9,10-Dihydroanthracene | O₂, Visible light | Anthraquinone | 100 | [1] |

| Dehydrogenation | 9,10-Dihydroanthracene | DDQ, NaNO₂, O₂ | Anthracene | >99 | [2] |

| Diels-Alder | Anthracene | Maleic anhydride, xylene, reflux | 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride | High | [3] |

| Reduction | 1,4-Anthraquinone | NaBH₄ or Na₂S₂O₄ | 1,4-Dihydroxyanthracene | Varies | General Method |

Spectroscopic Data

The following table summarizes key spectroscopic data for the parent this compound, which are crucial for its identification and characterization.

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃, δ) | ~7.0-7.5 (m, aromatic H), ~5.9 (m, vinylic H), ~3.3 (m, allylic H) |

| ¹³C NMR (CDCl₃, δ) | ~125-135 (aromatic C), ~120-125 (vinylic C), ~25-30 (allylic C) |

| IR (cm⁻¹) | ~3050 (aromatic C-H), ~3020 (vinylic C-H), ~2900 (aliphatic C-H), ~1600 (C=C stretch) |

| Mass Spec (m/z) | 180 (M⁺) |

Note: The NMR chemical shifts are approximate and can vary depending on the solvent and substituents.

Applications in Drug Development and Materials Science

While the parent this compound has not been extensively explored, its derivatives, particularly those derived from 1,4-anthraquinones, have shown significant potential in medicinal chemistry. Several 1,4-dihydroxyanthraquinone derivatives have been investigated for their anticancer properties.[4][5] The mechanism of action for some of these compounds is believed to involve the inhibition of topoisomerase II and the induction of apoptosis.[4]

The rigid, planar structure of the anthracene core makes it an attractive building block for organic electronic materials. While most research has focused on fully aromatic anthracene derivatives for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), the introduction of a dihydro-functionality could be a strategy to tune the electronic properties and solid-state packing of these materials.

Caption: Workflow for the development of this compound analogs as anticancer agents.

Conclusion

The fundamental reaction mechanisms of this compound are rooted in the chemical properties of its unique, partially saturated tricyclic core. While the scarcity of direct experimental data on the parent compound necessitates a degree of extrapolation from related structures, the principles of aromaticity, diene reactivity, and benzylic activation provide a solid foundation for predicting its behavior. The synthesis of this compound derivatives, likely proceeding through the reduction of 1,4-anthraquinones, opens avenues for the exploration of this scaffold in medicinal chemistry and materials science. Further research into the specific reactivity and properties of this compound and its derivatives is warranted to fully unlock their potential.

References

- 1. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis and Purification of 1,4-Dihydroanthracene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of 1,4-dihydroanthracene, a partially hydrogenated polycyclic aromatic hydrocarbon. Due to the thermodynamic stability of the 9,10-isomer, the selective synthesis of this compound presents a unique chemical challenge. The following sections outline a proposed synthetic route and comprehensive purification strategies to obtain this specific isomer.

Synthesis of this compound

The direct reduction of anthracene (B1667546) typically yields the more stable 9,10-dihydroanthracene. Therefore, a regioselective approach is necessary to obtain the 1,4-dihydro isomer. A plausible synthetic strategy involves the reduction of a 1,4-functionalized anthracene precursor, such as 1,4-anthraquinone (B1204791).

Proposed Synthetic Route: Reduction of 1,4-Anthraquinone

This proposed two-step synthesis involves the reduction of the quinone moiety of 1,4-anthraquinone to a diol, followed by the deoxygenation to yield this compound.

Step 1: Reduction of 1,4-Anthraquinone to 1,4-Dihydroxyanthracene

A common method for this transformation is reduction with sodium dithionite.

Step 2: Deoxygenation of 1,4-Dihydroxyanthracene

The diol can be deoxygenated through a variety of methods, such as catalytic hydrogenation or a two-step procedure involving tosylation followed by reduction with a hydride source. A one-pot reduction using a strong reducing agent like sodium borohydride (B1222165) in the presence of a Lewis acid could also be explored.

Experimental Protocol: Synthesis of this compound (Proposed)

Materials:

-

1,4-Anthraquinone

-

Sodium borohydride (NaBH₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve 1,4-anthraquinone (1.0 eq) in anhydrous dichloromethane under an argon or nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (4.0 eq) to the stirred solution.

-

Addition of Acid: Carefully add trifluoroacetic acid (10.0 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane (B92381):ethyl acetate).

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | 1,4-Anthraquinone |

| Product | This compound |

| Theoretical Yield | Varies based on scale |

| Expected Yield | 40-60% |

| Purity (crude) | ~70-80% |

Purification of this compound

The crude product will likely contain unreacted starting materials, byproducts, and potentially the isomeric 9,10-dihydroanthracene. A combination of purification techniques is recommended to achieve high purity.

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, isopropanol (B130326), or a mixed solvent system like hexane/ethyl acetate)

-

Erlenmeyer flask

-

Heating source (hot plate or heating mantle)

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or isopropanol are good starting points.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with gentle swirling until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | Crude this compound (75% purity) |

| Purity Achieved | >95% |

| Recovery Yield | ~70-85% |

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. This method is particularly useful for separating isomers like 1,4- and 9,10-dihydroanthracene.

Experimental Protocol: Column Chromatography

Materials:

-

Crude or recrystallized this compound

-

Silica (B1680970) gel (60-120 mesh)

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

-

Chromatography column

-

Collection tubes or flasks

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexane:ethyl acetate) and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel column.

-

Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent (hexane) and gradually increasing the polarity by adding a more polar solvent (ethyl acetate), is often effective for separating isomers.

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

Analysis: Monitor the fractions by TLC to identify those containing the desired this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data (Illustrative):

| Parameter | Value |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Purity Achieved | >99% |

| Recovery Yield | ~60-80% |

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis and purification of this compound.

Application Note: ¹H and ¹³C NMR Characterization of 1,4-Dihydroanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of 1,4-Dihydroanthracene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of experimental spectra in public databases, this document presents predicted ¹H and ¹³C NMR data to serve as a reference for researchers working with this and structurally related compounds. Detailed experimental protocols for sample preparation and data acquisition are provided to ensure high-quality, reproducible results.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) of interest in medicinal chemistry and materials science. As with any synthetic compound intended for further use, unambiguous structural confirmation is a critical step. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This note outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides standardized protocols for their acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on computational models and analysis of spectral data for structurally similar compounds. They provide a reliable guide for the interpretation of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1, H-4 | ~ 3.4 | Triplet |

| H-2, H-3 | ~ 5.9 | Triplet |

| H-5, H-8 | ~ 7.2 - 7.4 | Multiplet |

| H-6, H-7 | ~ 7.2 - 7.4 | Multiplet |

| H-9, H-10 | ~ 7.5 - 7.7 | Multiplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-4 | ~ 30 |

| C-2, C-3 | ~ 125 |

| C-4a, C-9a | ~ 135 |

| C-5, C-8 | ~ 126 |

| C-6, C-7 | ~ 128 |

| C-8a, C-10a | ~ 132 |

| C-9, C-10 | ~ 127 |

Experimental Protocols

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆). The choice of solvent can affect chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues and line broadening.

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following parameters serve as a general guideline and may require optimization based on the specific instrument and sample concentration.

¹H NMR Spectroscopy

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-12 ppm

-

Referencing: The residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on concentration

-

Spectral Width: 0-200 ppm

-

Referencing: The solvent peak can be used for calibration (e.g., CDCl₃ at 77.16 ppm).

Data Analysis and Interpretation

The ¹H NMR spectrum is expected to show signals in both the aliphatic and aromatic regions. The methylene (B1212753) protons at positions 1 and 4 will appear as a triplet upfield, while the olefinic protons at positions 2 and 3 will also be a triplet but further downfield. The aromatic protons will appear as a series of multiplets in the characteristic aromatic region.

The ¹³C NMR spectrum will display distinct signals for each unique carbon environment. The sp³ hybridized carbons at C-1 and C-4 will have the lowest chemical shifts. The sp² hybridized carbons of the partially saturated ring (C-2 and C-3) and the fully aromatic rings will appear at higher chemical shifts, consistent with their electronic environments.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for NMR characterization and the logical relationship of the spectral data to the molecular structure.

Application Notes and Protocols: The Use of 1,4-Dihydroanthracene and its Isomers in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroanthracene and its isomers, particularly 9,10-dihydroanthracene (B76342), are valuable reagents and intermediates in organic synthesis. While the parent this compound is less commonly isolated, its structural motif is central to the products of important reactions, such as the Diels-Alder cycloaddition of anthracene (B1667546). The dihydroanthracene framework serves as a versatile platform for the synthesis of complex polycyclic aromatic systems and as a source of hydrogen in transfer hydrogenation reactions. This document provides detailed application notes and experimental protocols for the use of dihydroanthracene derivatives in key organic transformations.

Application I: Dihydroanthracenes as Products in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings.[1] Anthracene and its derivatives can act as the diene component in these reactions, reacting with various dienophiles to yield dihydroanthracene adducts.[2][3] This approach is widely used to construct complex, rigid polycyclic scaffolds that are of interest in materials science and medicinal chemistry. A classic example is the reaction of anthracene with maleic anhydride (B1165640) to form 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.[4]

Experimental Protocols

Protocol 1: Synthesis of 9,10-Dihydroanthracene-9,10-α,β-succinic Anhydride

This protocol details the Diels-Alder reaction between anthracene and maleic anhydride.

-

Materials:

-

Anthracene (C₁₄H₁₀)

-

Maleic anhydride (C₄H₂O₃)

-

Xylene (C₈H₁₀)

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-